Rolofylline - 136199-02-5

Rolofylline

Catalog Number: EVT-281901
CAS Number: 136199-02-5
Molecular Formula: C20H28N4O2
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rolofylline, also known as KW-3902 or MK-7418, is a potent and selective adenosine A1 receptor antagonist. [] It belongs to the class of xanthine derivatives. [] In scientific research, Rolofylline serves as a valuable tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes.

Midazolam

  • Compound Description: Midazolam is a short-acting benzodiazepine commonly used as a sedative and anesthetic. It is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme. []
  • Relevance: Midazolam was used as a sensitive CYP3A4 substrate in a clinical trial to investigate the potential for drug interactions between rolofylline and other drugs metabolized by this enzyme. The results showed that multiple doses of intravenous rolofylline did not significantly affect the pharmacokinetics of midazolam, indicating that rolofylline is not a significant inhibitor of CYP3A4. []

1'-Hydroxymidazolam

  • Compound Description: 1'-Hydroxymidazolam is the primary metabolite of midazolam, formed through CYP3A4-mediated metabolism. []
  • Relevance: Similar to midazolam, the pharmacokinetics of 1'-hydroxymidazolam were also evaluated in the clinical trial investigating drug interactions with rolofylline. The study found that multiple doses of rolofylline did not significantly alter the pharmacokinetics of 1'-hydroxymidazolam, further supporting the conclusion that rolofylline does not substantially inhibit CYP3A4. []

Moxifloxacin

  • Compound Description: Moxifloxacin is an antibiotic belonging to the fluoroquinolone class. It is known to prolong the QT interval on an electrocardiogram (ECG), a measure of the heart's electrical recharging time. []
  • Relevance: In a clinical trial, moxifloxacin served as a positive control to assess the ability of the study to detect QTc interval prolongation. Unlike moxifloxacin, a supratherapeutic dose of rolofylline did not prolong the QTc interval, demonstrating that rolofylline does not exhibit this cardiac effect. []

Tau ΔK280

  • Compound Description: Tau ΔK280 is a truncated form of the tau protein that is prone to aggregation. Aggregation of tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. [, ]
  • Relevance: In both in vitro and in vivo studies, rolofylline was found to alleviate the neuronal dysfunction caused by the accumulation of Tau ΔK280. This suggests that rolofylline might be a potential therapeutic agent for tauopathies. [, ]

TauRDΔK

  • Compound Description: TauRDΔK is a truncated form of the tau protein containing the repeat domain, which is highly prone to aggregation. This form of tau exhibits a higher aggregation propensity than full-length tau, leading to a more severe tauopathy phenotype in animal models. []
  • Relevance: Similar to its effects on Tau ΔK280, rolofylline demonstrated beneficial effects in a mouse model expressing TauRDΔK. This finding suggests that rolofylline’s therapeutic potential might extend to tauopathies with a more aggressive phenotype. []

TauP301L

  • Compound Description: TauP301L is a mutant form of the tau protein associated with frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17). It forms neurofibrillary tangles and induces neuronal death. []
  • Relevance: In contrast to its effects on Tau ΔK280 and TauRDΔK, rolofylline failed to reverse the pathology in a mouse model expressing high levels of TauP301L. This suggests that rolofylline might have a limited therapeutic window in cases of highly aggressive tauopathies characterized by intense neuroinflammation. []

[18F]CPFPX

  • Compound Description: [18F]CPFPX is a radioligand used in positron emission tomography (PET) imaging. It selectively binds to adenosine A1 receptors. []
  • Relevance: [18F]CPFPX was employed in PET imaging studies to confirm that intravenous administration of rolofylline effectively blocks A1 receptors in the brain. []

Adenosine

  • Compound Description: Adenosine is a naturally occurring purine nucleoside that acts as a signaling molecule. It binds to adenosine receptors (A1, A2A, A2B, and A3), which are widely expressed in various tissues. [, , , ]
  • Relevance: Adenosine, particularly its role in renal function and heart failure, is central to the research on rolofylline. Rolofylline is a selective antagonist of the A1 adenosine receptor and is being investigated for its potential to improve renal function in acute heart failure. [, , , ]

CHA

  • Compound Description: CHA is a selective agonist of the adenosine A1 receptor. []
  • Relevance: In a study investigating the role of adenosine receptors in bone metabolism, CHA was used to activate the A1 receptor. The results showed that A1 receptor activation inhibited osteoclast differentiation, suggesting that rolofylline, by blocking A1 receptors, might have implications for bone health. []

CGS21680

  • Compound Description: CGS21680 is a selective agonist of the adenosine A2A receptor. []
  • Relevance: CGS21680 was used in a study to activate the A2A receptor and investigate its effects on osteoclast differentiation. The findings indicated that A2A receptor activation, unlike A1 receptor activation by CHA, inhibited osteoclast differentiation. This suggests a complex interplay between adenosine receptors in bone metabolism and highlights the potential for off-target effects of rolofylline. []

ZM 241385

  • Compound Description: ZM 241385 is a selective antagonist of the adenosine A2A receptor. []
  • Relevance: In a study evaluating the cardioprotective effects of an aza-bicyclo-carboxylic acid derivative (compound 3), ZM 241385 was used to block A2A receptors. The results showed that ZM 241385 did not affect the cardioprotective effects of compound 3, suggesting that the cardioprotective effect was not mediated through the A2A receptor, unlike rolofylline, which targets the A1 receptor. []

BAY 60-6583

  • Compound Description: BAY 60-6583 is a selective agonist of the adenosine A2B receptor. []
  • Relevance: BAY 60-6583 was used in a study to investigate the role of A2B receptors in bone metabolism. It was found that A2B receptor activation promotes osteoblast differentiation, suggesting a potential role for this receptor in bone formation. Since rolofylline targets A1 receptors, this finding underscores the importance of considering potential off-target effects on other adenosine receptors involved in bone metabolism. []

MRS 1754

  • Compound Description: MRS 1754 is a selective antagonist of the adenosine A2B receptor. []
  • Relevance: Similar to ZM 241385, MRS 1754 was used as a tool to understand the involvement of A2B receptors in the observed effects. Its use in studies related to rolofylline highlights the importance of differentiating between the roles of different adenosine receptors. []

IB-MECA

  • Compound Description: IB-MECA is a selective agonist of the adenosine A3 receptor. []
  • Relevance: Although less studied in the context of rolofylline research, IB-MECA serves as a tool to activate the A3 receptor. Understanding the function of the A3 receptor in relation to rolofylline can provide a more comprehensive understanding of adenosine signaling pathways in the context of heart failure and bone metabolism. []

MRS 1191

  • Compound Description: MRS 1191 is a selective antagonist of the adenosine A3 receptor. []
  • Relevance: In studies related to rolofylline, MRS 1191 can be used to selectively block the A3 receptor, helping researchers understand the specific roles and potential interplay of different adenosine receptors in the observed effects. []

Dipyridamole

  • Compound Description: Dipyridamole is a medication that inhibits adenosine uptake and phosphodiesterase, leading to increased levels of adenosine. []
  • Relevance: In studies exploring the role of adenosine in bone metabolism, dipyridamole serves as a tool to increase adenosine levels and enhance the activation of adenosine receptors. This helps understand the interplay between adenosine signaling and the potential for modulating adenosine levels to influence bone cell differentiation. The studies using dipyridamole in the context of rolofylline research highlight the importance of endogenous adenosine levels and the potential for indirect modulation of adenosine signaling pathways. []
Source and Classification

Rolofylline is classified as a purine derivative and specifically falls under the category of xanthine derivatives. It is synthesized from 8-substituted xanthines, which are known for their pharmacological properties related to adenosine receptors. The compound has been studied for its effects on renal function and neuronal activity, highlighting its versatility in treating different medical conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rolofylline involves several steps that typically include the coupling of 5,6-diaminouracil derivatives with carboxylic acids. A notable method described in the literature involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling reagent under mild reaction conditions. This approach allows for high yields of the desired product without the need for hazardous reagents .

The optimized reaction conditions lead to precipitation of pure products within a short time frame (5 to 10 minutes), achieving isolated yields greater than 80% in many cases. The synthesis can be scaled up effectively, accommodating various substituted starting materials .

Molecular Structure Analysis

Structure and Data

Rolofylline has a complex molecular structure characterized by its xanthine backbone with specific substitutions that enhance its receptor selectivity. The molecular formula of Rolofylline is C16H18N4O3, with a molecular weight of approximately 314.34 g/mol. Its structure includes a bicyclic purine core that is essential for binding to adenosine receptors.

Structural Representation

The structural representation can be outlined as follows:

  • Core Structure: Xanthine
  • Functional Groups: Amino groups and carboxamide substituents at specific positions enhance receptor affinity.
Chemical Reactions Analysis

Reactions and Technical Details

Rolofylline undergoes various chemical reactions typical of xanthine derivatives, including nucleophilic substitutions and acylation reactions. The primary reaction pathway involves the formation of carboxamides through the reaction of amines with activated carboxylic acids or their derivatives.

The regioselectivity of these reactions has been confirmed through techniques such as single-crystal X-ray crystallography and multidimensional nuclear magnetic resonance spectroscopy, ensuring that only specific derivatives are produced during synthesis .

Mechanism of Action

Process and Data

Rolofylline exerts its pharmacological effects primarily through antagonism at the adenosine A1 receptor. By blocking this receptor, Rolofylline mitigates the inhibitory effects of adenosine on neurotransmitter release and neuronal excitability. This mechanism has been shown to alleviate presynaptic dysfunction in various models of neurodegeneration, particularly those involving tau protein aggregation .

In cardiovascular applications, Rolofylline's action reduces renal vasoconstriction associated with adenosine signaling, thereby improving renal function in patients with acute heart failure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Rolofylline typically appears as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide but is less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant studies have demonstrated that variations in substituents on the xanthine core can significantly influence both solubility and receptor binding affinities .

Applications

Scientific Uses

Rolofylline has been investigated for several therapeutic applications:

  • Cardiovascular Health: Clinical trials have shown that it may enhance diuresis and improve symptoms in patients with acute heart failure while preserving renal function .
  • Neurodegenerative Diseases: Research indicates that Rolofylline can restore neuronal activity and alleviate cognitive deficits associated with tau pathology in models of Alzheimer’s disease .
  • Osteoclast Inhibition: Preliminary studies suggest potential applications in bone health by inhibiting osteoclast activity, which could be beneficial in conditions like osteoporosis .

Properties

CAS Number

136199-02-5

Product Name

Rolofylline

IUPAC Name

1,3-dipropyl-8-[(1R,5S)-3-tricyclo[3.3.1.03,7]nonanyl]-7H-purine-2,6-dione

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C20H28N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3,(H,21,22)/t12-,13+,14?,20?

InChI Key

PJBFVWGQFLYWCB-QUYAXPHCSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5

Solubility

Soluble in DMSO, not in water

Synonyms

1,3-dipropyl-8-(3-noradamantyl)xanthine
1,3-DNAX
8-(3-noradamantyl)-1,3-dipropylxanthine
8-(noradamantan-3-yl)-1,3-dipropylxanthine
KW 3902
KW-3902
MK 7418
MK-7418
MK7418
rolofylline

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34C[C@@H]5C[C@H](C3)CC4C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.